molecular formula C22H19N3O4 B12008430 4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B12008430
M. Wt: 389.4 g/mol
InChI Key: MRACIHYJRMJKIO-OEAKJJBVSA-N
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Description

4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a hydrazine-based compound known for its diverse applications in pharmaceutical and chemical research. This compound features a benzohydrazide core with an ether linkage and a nitrophenyl group, contributing to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation of 4-[(4-methylbenzyl)oxy]benzohydrazide with 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydrazone linkage and nitrophenyl group play crucial roles in its biological activity, influencing pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its combination of a benzohydrazide core, ether linkage, and nitrophenyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research fields .

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

4-[(4-methylphenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19N3O4/c1-16-5-7-17(8-6-16)15-29-21-11-9-19(10-12-21)22(26)24-23-14-18-3-2-4-20(13-18)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

MRACIHYJRMJKIO-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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